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molecular formula C6H3BrClN3 B3094389 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1257705-04-6

8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B3094389
M. Wt: 232.46
InChI Key: WYMZXLOITHKGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633173B2

Procedure details

To a cooled, stirred suspension of 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (0.961 g, 4.51 mmol) and copper(II)chloride dihydrate (0.20 g, 1.2 mmol) in 12 M of hydrochloric acid (10.0 mL) at 5° C. was added dropwise a solution of sodium nitrite (0.37 g, 5.4 mmol) in water (2 mL). Gentle gas evolution was noted. The mixture was stirred for 30 minutes at 5° C. then at room temperature for 18 hours. The yellow mixture was diluted with water (80 mL) and the resulting precipitate was filtered, rinsed with water and dried in-the-air. 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine was isolated as a pale yellow solid (0.947 g, 90%) and was used without further purification. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.98 (d, J=6.9 Hz, 1H), 8.10 (d, J=7.8 Hz, 1H), 7.22 (t, J=7.0 Hz, 1H). MS=232, 234, 236 (MH)+.
Quantity
0.961 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper(II)chloride dihydrate
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[N:4]([N:8]=[C:9](N)[N:10]=2)[CH:5]=[CH:6][CH:7]=1.N([O-])=O.[Na+].[ClH:16]>O.O.O.[Cu](Cl)Cl>[Br:1][C:2]1[C:3]2[N:4]([N:8]=[C:9]([Cl:16])[N:10]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0.961 g
Type
reactant
Smiles
BrC=1C=2N(C=CC1)N=C(N2)N
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
copper(II)chloride dihydrate
Quantity
0.2 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl
Step Two
Name
Quantity
0.37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a cooled, stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at 5° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in-the-air

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=2N(C=CC1)N=C(N2)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.947 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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